molecular formula C10H14F3NO2 B13466333 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid

3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid

Cat. No.: B13466333
M. Wt: 238.22 g/mol
InChI Key: UIDOYWZDLIJZJC-FNZLVDGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid is a compound that combines the unique structural features of bicyclo[1.1.1]pentane and azetidine with the trifluoroacetic acid moiety. Bicyclo[1.1.1]pentane is known for its high strain and rigidity, making it an interesting scaffold in medicinal chemistry. Azetidine is a four-membered nitrogen-containing ring that is often used in pharmaceuticals for its bioactive properties. Trifluoroacetic acid is a strong acid commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides rigidity and spatial orientation, which can influence the binding affinity and selectivity of the compound towards its targets. The azetidine ring can interact with biological receptors or enzymes, modulating their activity. Trifluoroacetic acid can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid is unique due to the combination of its structural features. The bicyclo[1.1.1]pentane core provides rigidity and three-dimensionality, the azetidine ring offers bioactivity, and the trifluoroacetic acid moiety enhances solubility and stability. This combination makes the compound a versatile and valuable tool in various scientific research applications .

Properties

Molecular Formula

C10H14F3NO2

Molecular Weight

238.22 g/mol

IUPAC Name

3-(3-deuterio-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7)/i6D;

InChI Key

UIDOYWZDLIJZJC-FNZLVDGMSA-N

Isomeric SMILES

[2H]C12CC(C1)(C2)C3CNC3.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.